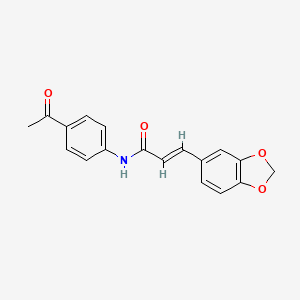

![molecular formula C10H18N6O B5525974 acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives often involves multiple steps, including condensation, rearrangement, and cyclization reactions. For example, Gundogdu et al. (2020) synthesized a compound through the condensation and rearrangement of acetone with a specific oxazolidin-2-one, leading to a hemiaminal structure with a fused oxazine-oxazole ring. The exact configuration was determined by X-ray crystal analysis, proposing a mechanism for the formation of the fused ring structure (Gundogdu, Şahin, & Kara, 2020).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime, can be elucidated using various spectroscopic techniques and theoretical calculations. Geng et al. (2023) confirmed the structure of related triazine compounds using NMR, HRMS, FT-IR spectroscopy, and single-crystal X-ray diffraction. Further, density functional theory (DFT) calculations were compared with X-ray diffraction values, indicating consistency between the molecular structures optimized by DFT and the crystal structures (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the oximation of acetyl(hydroxyimino)acetone with hydroxylamine affords a mixture of oxime derivatives, showcasing the versatility and reactivity of these compounds in chemical synthesis (Fruttero et al., 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in synthetic chemistry has explored the synthesis and properties of compounds related to acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime. For instance, studies on the synthesis of β-amino acids through the condensation and rearrangement reaction of acetone with specific oxazolidin-2-ones have contributed to the understanding of hemiaminal structures containing fused oxazine-oxazole rings, providing insights into their formation mechanisms (O. Gundogdu, E. Şahin, & Yunus Kara, 2020). Similarly, electro-oxidation studies have examined the anodic methoxylation of dimethylamino derivatives in triazines, highlighting the reactivity of such compounds in electrochemical processes (M. Cariou, Khadija El Hobbi, & J. Simonet, 1993).

Environmental Degradation Studies

In environmental science, the degradation kinetics of atrazine and its degradation products with ozone and OH radicals have been investigated to understand better the pathways and mechanisms involved in water treatment processes. This research is crucial for developing predictive tools for drinking water treatment, considering the persistence and toxicity of such organic contaminants (J. L. Acero, K. Stemmler, & U. Gunten, 2000).

Applications in Sensing and Material Science

Metal-organic frameworks (MOFs) with anionic structures have been designed using triazine-based ligands, showcasing applications in sensing small molecules and separating cationic dyes. These frameworks exhibit solvatochromic behavior, offering potential as luminescent probes for various solvents, including acetone and ethanol. Such research underscores the versatility of triazine derivatives in constructing functional materials for environmental monitoring and remediation (Chunyi Sun et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-N-ethyl-2-N,2-N-dimethyl-6-(propan-2-ylideneamino)oxy-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6O/c1-6-11-8-12-9(16(4)5)14-10(13-8)17-15-7(2)3/h6H2,1-5H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYGFLPJEPVZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)ON=C(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-one O-(4-dimethylamino-6-ethylamino-[1,3,5]triazin-2-yl)-oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)